L-alanine
Overview
Description
L-alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. This compound exists in two enantiomeric forms: this compound and D-alanine. This compound is the form incorporated into proteins and is prevalent in the human body, while D-alanine is found in bacterial cell walls and some peptide antibiotics .
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: this compound can be synthesized via the Strecker synthesis, which involves the reaction of acetaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of pyruvic acid with ammonia in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods:
Chemical Synthesis: Industrially, alanine is produced through chemical synthesis methods that often require high temperatures and pressures, as well as strongly acidic or alkaline conditions.
Biotechnological Methods: Biological methods, including enzymatic conversion and microbial fermentation, are also employed due to their mild conditions and specificity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation to form pyruvate and reduction to form lactate.
Transamination: this compound participates in transamination reactions, where it transfers its amino group to α-ketoglutarate to form pyruvate and glutamate.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in alanine reactions.
Major Products:
Pyruvate: Formed through the oxidation of alanine.
Lactate: Produced via the reduction of alanine.
Scientific Research Applications
L-alanine has diverse applications across various scientific fields:
Chemistry: Used as a building block in peptide synthesis and as a standard in chromatography.
Medicine: this compound is used in parenteral nutrition solutions to provide energy and support muscle tissue.
Industry: Employed in the production of artificial sweeteners and as a flavor enhancer in the food industry.
Mechanism of Action
L-alanine exerts its effects primarily through its involvement in metabolic pathways. It is produced from pyruvate by transamination and participates in the glucose-alanine cycle. This cycle helps in the transport of amino groups from muscle to the liver, where they are converted to urea for excretion. This compound also plays a role in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Comparison with Similar Compounds
L-alanine is compared with other amino acids based on its structure and function:
Glycine: The simplest amino acid with a hydrogen atom as its side chain.
Valine: A branched-chain amino acid with a more complex side chain.
Leucine and Isoleucine: Both are branched-chain amino acids with larger side chains compared to alanine.
This compound’s uniqueness lies in its simple structure, making it a versatile building block in protein synthesis and metabolic processes.
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | α-alanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
Record name | L-Alanine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
Record name | L-Alanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Alanine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Boiling Point |
250 °C (sublimes) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.432 g/cu cm at 22 °C | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Alanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11406 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
Record name | L-Alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alanine [USAN:INN] | |
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Record name | L-Alanine, labeled with carbon-14 | |
Source | ChemIDplus | |
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Record name | Polyalanine | |
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Record name | L-Alanine, labeled with tritium | |
Source | ChemIDplus | |
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Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | L-Alanine | |
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Record name | L-Alanine | |
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Record name | L-alanine | |
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Record name | ALANINE | |
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Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 °C (decomposes), 300 °C | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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